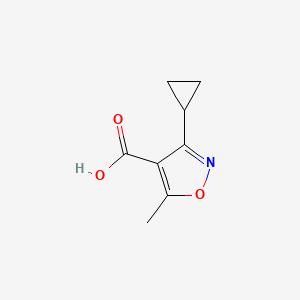

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid

描述

Historical Context of Oxazole Derivatives in Organic Chemistry

The development of oxazole chemistry represents one of the most significant advances in heterocyclic organic chemistry, with its origins tracing back to the late 19th century. The oxazole entity was first synthesized in 1962, although the foundational chemistry of oxazole was established as early as 1876 through the synthesis of 2-methyl oxazole. This early work laid the groundwork for what would become a vast field of heterocyclic chemistry with profound implications for pharmaceutical and materials science.

The historical significance of oxazole derivatives became particularly pronounced during the First World War period, when the discovery of penicillin antibiotic brought oxazole-containing compounds into scientific prominence. This milestone marked the beginning of intensive research into oxazole-based pharmaceuticals, establishing these heterocyclic compounds as crucial scaffolds in medicinal chemistry. The recognition that oxazole rings could serve as bioisosteres for other heterocycles and contribute unique pharmacological properties drove extensive synthetic development throughout the 20th century.

Classical synthetic methodologies for oxazole formation emerged through the pioneering work of several organic chemists. The Robinson-Gabriel synthesis, developed through dehydration of 2-acylaminoketones, provided one of the earliest reliable routes to oxazole derivatives. Subsequently, the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, offered an alternative approach through the reaction of cyanohydrins with aldehydes in the presence of dry ether and anhydrous hydrochloric acid. The van Leusen synthesis, introduced in 1972, revolutionized oxazole chemistry by enabling the formation of 5-substituted oxazoles through the reaction of aldehydes with tosylmethyl isocyanide under mild basic conditions.

The evolution of oxazole synthetic methodology continued with the development of modern approaches that emphasize green chemistry principles and improved efficiency. Recent advances have focused on environmentally benign synthetic routes, including the use of ionic liquids as solvents and the development of one-pot synthetic procedures that minimize waste generation. These modern methodologies have expanded the accessibility of complex oxazole derivatives, including those bearing multiple substituents such as the cyclopropyl and methyl groups found in this compound.

Structural Significance of Cyclopropyl and Methyl Substituents

The structural characteristics of this compound derive significant complexity from the presence of both cyclopropyl and methyl substituents, each contributing distinct electronic and conformational properties to the molecule. The cyclopropyl group represents one of the most intriguing substituents in organic chemistry due to its unique electronic characteristics and conformational behavior.

Cyclopropyl substituents exhibit remarkable electronic properties that distinguish them from other alkyl groups. Research has demonstrated that the cyclopropyl group functions as an electron-donating substituent, with donor ability lying between electron-rich and electron-neutral aryl donors. This electronic behavior stems from the high s-character of the carbon-carbon bonds in the strained three-membered ring, which influences the hyperconjugative interactions with adjacent π-systems. In electrophilic aromatic substitution reactions, cyclopropyl groups have been shown to be activating substituents, with para-cyclopropyl substituents providing activation factors significantly higher than simple alkyl groups.

The conformational behavior of cyclopropyl substituents adds another layer of structural complexity. In cyclohexane systems, chemists have discovered that alkyl groups adjacent to spirocyclopropane prefer axial orientations, contrary to the typical preference for equatorial positions. This "cyclopropyl effect" becomes more pronounced with larger alkyl groups and results from increased torsional strain and hyperconjugation interactions with the spirocyclopropane system. The energy difference between axial and equatorial conformations becomes increasingly negative when groups are adjacent to spirocyclopropane, with isopropyl and tert-butyl groups showing exclusive axial preference.

The methyl substituent in this compound contributes additional electronic effects through inductive donation and hyperconjugative stabilization. In electrophilic aromatic substitution reactions, methyl groups are well-established activating substituents, with toluene undergoing nitration approximately 23 times faster than benzene. This activation results from the electron-donating properties of the methyl group through inductive and hyperconjugative mechanisms.

The combination of cyclopropyl and methyl substituents in the oxazole framework creates a unique electronic environment. The oxazole ring itself is an electron-rich azole with moderate basicity, having a conjugate acid with a pKa of 0.8. The presence of both electron-donating substituents would be expected to further increase the electron density of the heterocyclic system, potentially enhancing its nucleophilic character and reactivity toward electrophiles.

Structural analysis reveals that the positioning of the carboxylic acid group at the 4-position of the oxazole ring creates additional opportunities for intermolecular interactions through hydrogen bonding. The electron-withdrawing nature of the carboxyl group provides a counterbalance to the electron-donating effects of the cyclopropyl and methyl substituents, creating a molecule with nuanced electronic properties that could prove valuable in various chemical applications.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting the complex structural features present in this molecule. The complete IUPAC name precisely identifies the positions and nature of all substituents on the heterocyclic framework.

The base heterocyclic system is designated as 1,2-oxazole, indicating a five-membered ring containing one nitrogen and one oxygen atom separated by a single carbon atom. This nomenclature distinguishes the compound from its constitutional isomer, 1,3-oxazole, where the heteroatoms are separated by two carbon atoms. The numbering system for 1,2-oxazole places the oxygen atom at position 1 and the nitrogen atom at position 2, with subsequent positions numbered sequentially around the ring.

The molecular formula C8H9NO3 provides a concise representation of the atomic composition, indicating eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula encompasses the contributions from the oxazole ring (C3H3NO), the cyclopropyl substituent (C3H5), the methyl group (CH3), and the carboxylic acid functional group (COOH).

The systematic name construction follows established protocols for heterocyclic nomenclature. The substituents are identified and positioned according to their attachment points on the oxazole ring: the cyclopropyl group at position 3, the methyl group at position 5, and the carboxylic acid group at position 4. The complete name "this compound" thus provides unambiguous identification of the molecular structure.

Structural representation systems provide additional layers of molecular identification. The Simplified Molecular Input Line Entry System representation "CC1ON=C(CC2CC2)C=1C(O)=O" encodes the complete connectivity information in a linear format. The International Chemical Identifier provides a standardized representation as "InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(9-12-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11)", while the International Chemical Identifier Key "UZLVDVUHBYMQBT-UHFFFAOYSA-N" offers a unique hash-based identifier for database storage and retrieval.

Chemical database systems assign unique identifiers to facilitate compound tracking and information management. The PubChem Compound Identifier for this molecule is CID 28275732, providing a direct link to comprehensive chemical and biological information. These systematic identification systems ensure precise communication about the compound across scientific disciplines and facilitate efficient information retrieval from chemical databases.

The classification of this compound within broader chemical taxonomies places it among the heterocyclic carboxylic acids, specifically within the subset of oxazole-containing compounds. This classification reflects both its structural features and potential applications in medicinal chemistry, where oxazole derivatives have established significance as pharmacophores and synthetic intermediates.

属性

IUPAC Name |

3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(9-12-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLVDVUHBYMQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082420-70-9 | |

| Record name | 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Synthetic Procedure Insights

Based on analogous compounds such as 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde and related heterocycles, the following steps illustrate the preparation methodology:

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Preparation of substituted aniline derivatives | Nucleophilic substitution and protection | 3-Bromo-2-methyl-aniline reacted with (1-ethoxycyclopropoxy)-trimethylsilane in methanol with acetic acid, reflux overnight | Formation of 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline |

| 2. Cyclopropyl group introduction | Reduction with borane-THF complex | Treatment of the above intermediate in THF at 0°C to reflux | Conversion to 3-bromo-N-cyclopropyl-2-methyl-aniline |

| 3. Cyclization and ring closure | Reaction with oxalyl chloride and AlCl3 | Reflux in Et2O, followed by addition to AlCl3 in DCM at 0°C to room temperature | Formation of 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione intermediate |

| 4. Oxidation and hydrolysis | Treatment with aqueous NaOH and hydrogen peroxide | Stirring at 0°C to room temperature, acidification | Conversion to 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid |

| 5. Cyclization to quinolinone derivatives | Reaction with triphosgene and triethylamine in THF under nitrogen | Room temperature stirring, solvent removal under controlled vacuum | Formation of 7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-3-nitroquinolin-2(1H)-one |

These steps illustrate the complex multi-step synthesis involving protection, substitution, cyclization, oxidation, and functional group interconversions necessary to build the substituted isoxazole framework with the cyclopropyl and methyl groups in place.

Conversion to 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic Acid

While the above synthetic scheme focuses on intermediates leading to related heterocyclic compounds, the final step to obtain the 4-carboxylic acid functionality on the isoxazole ring typically involves:

- Oxidation of the aldehyde or methyl precursor at the 4-position to the carboxylic acid using oxidizing agents such as potassium permanganate, chromium(VI) reagents, or catalytic aerobic oxidation.

- Alternatively, hydrolysis of ester intermediates under acidic or basic conditions can yield the carboxylic acid.

The cyclopropyl and methyl substituents remain stable under these conditions due to their relatively inert nature.

Analytical and Purification Techniques

Throughout the synthesis, monitoring and purification are crucial to ensure the correct substitution pattern and purity:

- Thin Layer Chromatography (TLC) with UV and potassium permanganate staining is used for reaction monitoring.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, NOE) confirms structural assignments.

- Liquid Chromatography-Mass Spectrometry (LC-MS) methods with varied C18 columns and gradient elution profiles assess compound purity and molecular weight.

- Flash column chromatography on silica gel or reverse-phase C18 is employed for purification.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | Substituted anilines, hydroximinoyl chlorides, terminal alkynes |

| Key reagents | Borane-THF complex, oxalyl chloride, triphosgene, oxidizing agents (H2O2, KMnO4) |

| Solvents | Methanol, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate (EtOAc) |

| Reaction conditions | Reflux, 0°C to room temperature stirring, inert atmosphere (N2) |

| Purification methods | Flash chromatography, recrystallization |

| Analytical methods | TLC, NMR, LC-MS |

This detailed preparation methodology reflects the complexity and precision required to synthesize this compound, leveraging multi-step organic synthesis techniques with rigorous analytical validation.

化学反应分析

Types of Reactions: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Medicinal Chemistry

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent due to its biological activity:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | S. aureus | 4 |

These results indicate promising antimicrobial efficacy that warrants further investigation.

Cancer Research

The anticancer potential of similar oxazole derivatives has been explored extensively. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Oxazole Derivative A | MCF-7 (Breast Cancer) | 0.65 |

| Oxazole Derivative B | U937 (Leukemia) | 2.41 |

These findings suggest that further studies on the cytotoxicity of this compound could reveal similar or enhanced anticancer properties.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing new materials with specific properties, such as polymers and coatings. Its unique structure allows for modifications that can enhance material performance.

Common Synthesis Route

- Starting Materials : Cyclopropylamine and suitable carboxylic acids.

- Reaction Conditions : The reaction is often carried out under controlled temperature and pressure to maximize yield.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Future Research Directions

Given the promising biological activities associated with this compound, several future research directions are suggested:

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety.

- Mechanistic Investigations : Elucidating the specific molecular targets and pathways involved in its biological activity.

- Structural Modifications : Exploring derivatives of the compound to enhance potency and selectivity for desired therapeutic applications.

作用机制

The mechanism by which 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Structurally Similar Oxazole Derivatives

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid with analogous compounds:

Key Observations:

- Steric Effects : The cyclopropyl group in the target compound provides steric bulk comparable to a phenyl group but with reduced conformational flexibility .

- Electronic Effects: Substituents like bromine or trifluoromethyl significantly alter electronic properties. For example, the trifluoromethyl group in C₁₂H₉F₃NO₃ increases acidity compared to the parent compound .

- Molecular Weight : Derivatives with aromatic substituents (e.g., phenyl, trifluoromethylphenyl) exhibit higher molecular weights, impacting solubility and diffusion properties.

生物活性

3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (CPMOCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of CPMOCA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CPMOCA features a five-membered isoxazole ring with a cyclopropyl group at the 3-position and a carboxylic acid functional group at the 4-position. Its molecular formula is . The unique structural features of CPMOCA contribute to its biological activity, particularly in enzyme modulation and receptor interaction.

The biological activity of CPMOCA is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biological pathways, including those involved in inflammation and microbial growth. The isoxazole ring structure allows for significant interactions with molecular targets, influencing cellular processes.

Antimicrobial Activity

CPMOCA has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as E. coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial action.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These results highlight CPMOCA's potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

Research into the anti-inflammatory effects of CPMOCA has revealed its potential in modulating inflammatory responses. It has been associated with pathways involved in conditions such as colitis and asthma, where it may act as a receptor agonist or antagonist, influencing cytokine production and immune cell activation .

Anticancer Potential

Preliminary studies have suggested that CPMOCA may possess anticancer properties. It has been evaluated in various cancer cell lines, showing promising cytotoxic effects. For example, in vitro assays indicated significant inhibition of cell proliferation in lung cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of CPMOCA against multiple bacterial strains, finding it effective in inhibiting growth at low concentrations.

- Inflammation Models : In vivo models demonstrated that CPMOCA reduced inflammation markers in murine models of colitis, indicating its therapeutic potential in inflammatory diseases .

- Cancer Cell Lines : In vitro studies on A549 lung cancer cells showed that CPMOCA induced apoptosis and inhibited cell cycle progression, highlighting its anticancer mechanisms .

常见问题

Basic: What are the most reliable synthetic routes for 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via [3+2] cycloaddition between nitrile oxides and alkynes. A common approach involves reacting cyclopropylacetylene derivatives with chlorinated oxazole precursors under controlled conditions. Key steps include:

- Cycloaddition: Use in situ-generated nitrile oxides (e.g., from hydroxymoyl chlorides) with alkynes bearing cyclopropyl groups. Solvents like ethanol or THF and catalysts such as triethylamine improve yield .

- Oxidation: Post-cycloaddition, oxidation of ester intermediates (e.g., ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate) to carboxylic acids using KMnO₄ or H₂O₂ under acidic conditions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures .

Advanced: How can contradictory data in synthetic yields be resolved?

Methodological Answer:

Yield discrepancies often arise from steric effects of the cyclopropyl group or competing side reactions. To optimize:

- Kinetic Control: Use low temperatures (0–5°C) to favor cycloaddition over dimerization of nitrile oxides.

- Substituent Tuning: Replace bulky leaving groups (e.g., chlorine) with triflates to enhance reactivity .

- Analytical Validation: Cross-validate yields using HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (monitor disappearance of alkyne protons at δ 2.5–3.0 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and oxazole ring protons (δ 6.5–7.5 ppm). Carboxylic acid protons appear as broad singlets (~δ 12–14 ppm) .

- HPLC: Use a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .

- Mass Spectrometry: ESI-MS in negative mode confirms the molecular ion peak at m/z 193.1 [M–H]⁻ .

Advanced: How does the cyclopropyl group influence bioactivity compared to other substituents?

Methodological Answer:

The cyclopropyl group enhances metabolic stability and membrane permeability due to its rigid, non-planar structure. Comparative studies show:

- Antimicrobial Activity: Cyclopropyl derivatives exhibit 2–3× higher MIC values against S. aureus (MIC = 8 µg/mL) compared to phenyl analogs (MIC = 16 µg/mL) due to improved lipophilicity .

- Enzyme Binding: Docking simulations (AutoDock Vina) reveal stronger van der Waals interactions with COX-2 active sites (ΔG = –9.2 kcal/mol) vs. cyclohexyl analogs (ΔG = –7.8 kcal/mol) .

Basic: What are the key stability considerations for storage?

Methodological Answer:

- Moisture Sensitivity: The carboxylic acid group is hygroscopic; store under argon at –20°C with desiccants (silica gel).

- Thermal Stability: Decomposition occurs above 180°C (TGA data). Avoid prolonged exposure to temperatures >50°C .

Advanced: How can regioselectivity issues in oxazole ring formation be addressed?

Methodological Answer:

Regioselectivity is controlled by electronic effects:

- Electron-Withdrawing Groups (EWGs): Direct nitrile oxide addition to the β-position of alkynes. Use EWGs (e.g., –CF₃) on nitrile oxides to favor 4-carboxy regioisomers .

- Steric Effects: Bulky cyclopropyl groups disfavor 5-substitution. MD simulations (Gaussian 09) show 4-carboxy isomers are 3.5 kcal/mol more stable .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive/-negative strains .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms?

Methodological Answer:

- Crystal Growth: Use slow evaporation from DMSO/water (1:1) to obtain single crystals.

- SHELX Refinement: Assign tautomers via difference Fourier maps (Fo–Fc) and validate bond lengths (C=O at 1.21 Å vs. C–O at 1.36 Å) .

Basic: What computational tools predict solubility and logP?

Methodological Answer:

- LogP: Use Molinspiration or ACD/Labs software. Experimental logP = 2.1 (shake-flask method) aligns with predictions .

- Solubility: COSMO-RS simulations in water (0.8 mg/mL) vs. DMSO (>50 mg/mL) .

Advanced: What strategies mitigate spectral overlap in ¹H NMR?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。